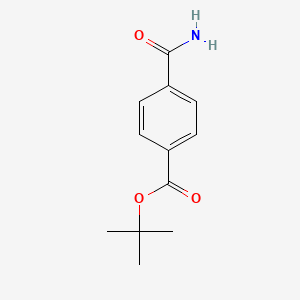

Tert-butyl 4-carbamoylbenzoate

Beschreibung

Tert-butyl 4-carbamoylbenzoate is a benzoic acid derivative featuring a tert-butyl ester group at the carboxyl position and a carbamoyl (-CONH₂) substituent at the para position of the aromatic ring. This compound is primarily utilized in pharmaceutical and agrochemical synthesis as a protected intermediate, leveraging the tert-butyl group’s steric bulk to enhance solubility in organic solvents and stabilize the molecule during reactions . Its molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol.

Eigenschaften

Molekularformel |

C12H15NO3 |

|---|---|

Molekulargewicht |

221.25 g/mol |

IUPAC-Name |

tert-butyl 4-carbamoylbenzoate |

InChI |

InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3,(H2,13,14) |

InChI-Schlüssel |

CYQFJLUPQMMIEN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tert-butyl 4-carbamoylbenzoate can be synthesized through the reaction of 4-carbamoylbenzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) . The reaction typically occurs under mild conditions and yields the desired ester product.

Industrial Production Methods

In industrial settings, the production of tert-butyl 4-carbamoylbenzoate often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound contains two key functional groups:

-

Carbamoyl group (–CONH₂):

-

Hydrolysis : Potential conversion to a carboxylic acid under acidic or basic conditions.

-

Amide formation : Reaction with alcohols or amines under coupling conditions (e.g., HATU, EDC).

-

-

tert-Butyl ester :

-

Cleavage : Acidic hydrolysis (e.g., HCl in dioxane) to yield the carboxylic acid.

-

Oxidation Reactions

For tert-butyl 4-formylbenzylcarbamate (a structurally similar compound):

| Reaction Type | Conditions | Yield | Outcome |

|---|---|---|---|

| Oxidation | MnO₂ in DCM, 3 h | 100% | Conversion of alcohol to aldehyde . |

| Oxidation | Dess-Martin periodinane, -78°C to rt | 100% | Oxidation of alcohol to aldehyde . |

While these reactions apply to formyl groups, analogous oxidation pathways may exist for carbamoyl derivatives.

Substitution Reactions

In tert-butyl 4-(bromomethyl)benzoate (another analogous compound):

-

Nucleophilic substitution : Reacted with pyrido[3,4-d]pyrimidin-4-one in DMF with CS₂CO₃, yielding a chloropyrimidinylmethyl derivative (98% yield) .

These suggest that bromomethyl groups undergo substitution, but direct evidence for carbamoyl group participation is absent.

Structural and Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₁₅NO₃ | |

| IUPAC name | tert-Butyl 4-carbamoylbenzoate | |

| SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)N |

Research Gaps

-

Direct reaction data : No specific reactions involving tert-butyl 4-carbamoylbenzoate as a reactant are detailed in the provided sources.

-

Biological activity : While biological applications are mentioned for similar compounds, no experimental data are provided for this specific ester

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-carbamoylbenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for amines in the synthesis of peptides and other complex molecules.

Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Wirkmechanismus

The mechanism by which tert-butyl 4-carbamoylbenzoate exerts its effects involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group from unwanted reactions during synthetic processes. The compound can be removed under mild acidic or basic conditions, regenerating the free amine .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl (4-chlorophenethyl)carbamate

- Molecular Formula: C₁₃H₁₈ClNO₂

- Molecular Weight : 255.74 g/mol

- Key Features: Substituted with a 4-chlorophenethyl carbamate group instead of a carbamoylbenzoate. Applications: Used in lab-scale organic synthesis and intermediate preparation.

- Comparison: The chlorine atom increases molecular weight and may enhance electrophilic reactivity compared to the carbamoyl group.

tert-butyl 4-bromo-2-fluorobenzoate

- Molecular Formula : C₁₁H₁₂BrFO₂

- Molecular Weight : 259.12 g/mol

- Key Features :

- Comparison :

4-carbamoylbenzoic Acid

- Molecular Formula: C₈H₇NO₃

- Molecular Weight : 165.15 g/mol

- Key Features :

- Comparison :

Data Table: Structural and Functional Comparison

Stability and Reactivity Insights

- Acid Sensitivity : The tert-butyl group in all analogs is susceptible to acid-catalyzed hydrolysis, releasing tert-butyl alcohol (a flammable gas precursor) and the corresponding carboxylic acid . For example, Tert-butyl 4-carbamoylbenzoate may decompose under strong acidic conditions, forming 4-carbamoylbenzoic acid and tert-butyl alcohol, which poses flammability risks .

Research and Application Trends

- Pharmaceutical Utility : Tert-butyl 4-carbamoylbenzoate’s balance of solubility and stability makes it ideal for prodrug design, whereas halogenated analogs are preferred for catalytic coupling in API synthesis .

- Analytical Use : 4-carbamoylbenzoic acid is employed in standard curves for quantifying aromatic metabolites, highlighting the functional versatility of carbamoyl-substituted aromatics .

Biologische Aktivität

Tert-butyl 4-carbamoylbenzoate is a compound with significant biological activity, particularly in the realm of medicinal chemistry. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

Tert-butyl 4-carbamoylbenzoate can be described by its chemical formula . Its structure includes a carbamoyl group attached to a benzoate moiety, which is known to influence its biological activity. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability.

Antiparasitic Activity

Research has demonstrated that compounds structurally related to tert-butyl 4-carbamoylbenzoate exhibit significant antiparasitic effects. For instance, modifications in similar compounds have shown promising activity against Leishmania donovani and Plasmodium falciparum strains. In particular:

- Activity Against L. donovani : Compounds with similar structural features have been reported to possess excellent anti-leishmanial activity, indicating that tert-butyl 4-carbamoylbenzoate could also exhibit such properties if tested .

- Activity Against P. falciparum : Structure-activity relationship studies suggest that modifications can lead to enhanced efficacy against chloroquine-resistant strains of malaria .

Neuroprotective Effects

Recent studies have highlighted potential neuroprotective effects of related compounds in Alzheimer's disease models. For example:

- Inhibition of Amyloid Aggregation : Compounds similar to tert-butyl 4-carbamoylbenzoate have been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease pathology. This was evidenced by reduced levels of amyloid beta in treated astrocytes .

Antioxidant Activity

The compound's ability to mitigate oxidative stress has also been investigated. Oxidative stress is a contributing factor in various diseases, including neurodegenerative disorders. The presence of antioxidant properties in structurally related compounds suggests that tert-butyl 4-carbamoylbenzoate may also exhibit such effects.

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for Tert-butyl 4-carbamoylbenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via esterification of 4-carbamoylbenzoic acid with tert-butanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key parameters include anhydrous conditions (to prevent hydrolysis), temperature control (60–80°C), and tert-butanol stoichiometry. Yields range from 41% to 92%, depending on catalyst choice and reaction duration. Characterization via ¹H NMR should confirm tert-butyl protons (δ 1.45, singlet) and carbamate NH₂ (δ 6.85, broad) .

Q. Which spectroscopic techniques confirm structural integrity of the tert-butyl carbamate group?

- Methodological Answer :

- ¹H NMR : Peaks at δ 1.45 (s, 9H, tert-butyl) and δ 6.85 (br s, 2H, NH₂).

- FT-IR : Absence of carboxylic acid O-H stretch (~3000 cm⁻¹) with ester C=O (1730 cm⁻¹) and amide C=O (1685 cm⁻¹).

- LC-MS : Molecular ion [M+H]⁺ at m/z 236.1 (calculated for C₁₂H₁₅NO₃) .

Q. What storage conditions ensure stability of Tert-butyl 4-carbamoylbenzoate?

- Methodological Answer : Store in airtight containers at 2–8°C under inert gas (N₂/Ar). Avoid prolonged exposure to humidity (>60% RH) and acidic/alkaline environments. Monitor degradation via HPLC every 6 months, using acetonitrile/water (70:30) mobile phase .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Perform accelerated stability studies in buffered solutions (pH 3–9) at 40°C for 14 days. Use LC-MS to identify degradation products (e.g., 4-carbamoylbenzoic acid from ester hydrolysis). Kinetic modeling (Arrhenius equation) predicts shelf-life under ambient conditions. Buffer ionic strength (0.1–0.5 M) should be standardized to minimize salt effects .

Q. What experimental design principles apply to studying nucleophilic aromatic substitution reactivity?

- Methodological Answer :

- Hammett Analysis : Synthesize derivatives with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) to establish σ-ρ relationships.

- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate activation energies for SNAr pathways.

- Solvent Effects : Compare reactivity in polar aprotic (DMF) vs. non-polar (THF) solvents using kinetic profiling .

Q. How can computational models predict bioavailability in drug discovery applications?

- Methodological Answer :

- QSPR Models : Calculate descriptors (logP ~2.3, PSA ~83 Ų) to predict intestinal permeability.

- PAMPA Assays : Validate permeability using artificial membranes at pH 6.5 and 7.4.

- MD Simulations : Analyze tert-butyl group interactions with lipid bilayers over 100-ns trajectories .

Q. What strategies mitigate by-product formation during large-scale synthesis?

- Methodological Answer :

- Reaction Calorimetry (RC1e) : Map exothermic profiles to optimize cooling rates (0.5–2°C/min).

- In Situ FTIR : Monitor tert-butyl cleavage (loss of δ 1.45 NMR signal) in real time.

- Purification : Use preparative HPLC (C18 column, 0.1% formic acid/acetonitrile) to remove tert-butyl alcohol by-products .

Q. Which crystallization strategies address polymorphism in analytical standards?

- Methodological Answer :

- High-Throughput Screening : Test 20+ solvent systems (e.g., ethanol/ethyl acetate, acetone/hexane).

- XRPD/DSC : Characterize polymorphs (Form I vs. II) by diffraction patterns and melting endotherms.

- Cooling Rate Optimization : 0.5°C/min in ethanol yields Form I with >99% purity .

Safety & Best Practices

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling.

- Spill Management : Absorb with vermiculite, dispose as hazardous waste (EPA 40 CFR 261.24).

- First Aid : For eye exposure, rinse with water for 15 min; seek medical evaluation for persistent irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.